Spectral Properties and Applications of ATTO 590 Biotin: A Technical Guide
Spectral Properties and Applications of ATTO 590 Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ATTO 590 biotin (B1667282) is a fluorescent label that belongs to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it a valuable tool for a wide range of bioanalytical applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of the spectral properties of ATTO 590 biotin, detailed experimental protocols for its use, and visualizations of its application in common laboratory workflows.
Core Spectral and Photophysical Properties
The spectral characteristics of ATTO 590 biotin are crucial for designing and optimizing fluorescence-based experiments. The dye is most efficiently excited in the range of 575 to 610 nm.[1] As supplied, ATTO 590 consists of a mixture of two isomers with virtually identical absorption and fluorescence characteristics.[1][2]
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 593 - 594 nm | [3] |
| Emission Maximum (λ_em_) | 622 - 624 nm | [3] |
| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | [3] |
| Fluorescence Quantum Yield (η_fl_) | 80% | [3] |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [3] |
| Correction Factor (CF_260_) | 0.39 | [3] |
| Correction Factor (CF_280_) | 0.43 | [3] |
The Streptavidin-Biotin Interaction: A Powerful Partnership
The utility of ATTO 590 biotin is fundamentally based on the high-affinity, non-covalent interaction between biotin and streptavidin, a tetrameric protein isolated from Streptomyces avidinii. This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10^-14^ to 10^-15^ M.[4][5] Each streptavidin molecule can bind up to four biotin molecules, enabling significant signal amplification in detection assays.[4] This robust and specific binding is leveraged in numerous applications to detect and visualize biotinylated molecules, such as antibodies, nucleic acids, and other proteins.[4][6]
Caption: The high-affinity interaction between streptavidin and biotin enables the detection of biotinylated targets using fluorescently labeled streptavidin or biotin.
Experimental Protocols
The following are generalized protocols for common applications of ATTO 590 biotin. It is essential to optimize concentrations, incubation times, and other parameters for specific experimental systems.
Protein Labeling with ATTO 590
This protocol describes the labeling of proteins with amine-reactive forms of ATTO 590.
Materials:
-
Protein to be labeled (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMF or DMSO
-
1 M Sodium bicarbonate solution
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Buffer Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the pH to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[7]
-
Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: Add the dissolved ATTO 590 NHS-ester to the protein solution. A common starting point is a 3-fold molar excess of the dye to the protein.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[7]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[7]
-
Storage: Store the purified conjugate in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
Indirect Immunofluorescence Staining of Paraffin-Embedded Tissues
This protocol outlines the use of a biotinylated secondary antibody detected with fluorescently labeled streptavidin.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal serum in TBS)
-
Primary antibody
-
Biotinylated secondary antibody
-
ATTO 590-Streptavidin
-
Tris-buffered saline (TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[9]
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.[9]
-
Blocking: Incubate sections with blocking buffer for 10-60 minutes to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with the primary antibody for at least 1 hour at room temperature or overnight at 4°C.[9]
-
Washing: Wash slides three times with TBS.[9]
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for at least 30 minutes at room temperature.[9]
-
Washing: Wash slides three times with TBS.[9]
-
Streptavidin-ATTO 590 Incubation: Incubate with ATTO 590-streptavidin for at least 30 minutes at room temperature, protected from light.[9]
-
Washing: Wash slides three times with TBS.[9]
-
Counterstaining and Mounting: If desired, counterstain the nuclei. Mount the slides with an appropriate mounting medium.[9]
Caption: A generalized workflow for indirect immunohistochemical staining using a biotin-streptavidin detection system.
Flow Cytometry Staining
ATTO 590 can be used in flow cytometry for the detection of cell surface or intracellular antigens.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Biotinylated primary antibody
-
ATTO 590-Streptavidin
-
(Optional) Fixation and permeabilization buffers for intracellular staining
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5–1x10^6^ cells per tube.[10]
-
Blocking (Optional but Recommended): Block non-specific binding by incubating cells with an appropriate blocking agent (e.g., Fc block).[11]
-
Primary Antibody Staining: Incubate cells with the biotinylated primary antibody at the predetermined optimal concentration.[11]
-
Washing: Wash the cells with staining buffer to remove unbound primary antibody.[11]
-
Secondary Staining: Incubate the cells with ATTO 590-streptavidin. It is crucial to titrate the streptavidin conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[11]
-
Washing: Wash the cells to remove unbound streptavidin.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with appropriate lasers and filters for ATTO 590 excitation and emission.
Note on Staining Methods: Two common approaches for flow cytometry are the indirect two-step method described above and a direct one-step method where the biotinylated antibody and fluorescently labeled streptavidin are pre-mixed before adding to the cells.[11] The optimal ratio for the pre-mixed complex must be determined empirically.[11]
Conclusion
ATTO 590 biotin, in conjunction with streptavidin-based detection systems, offers a versatile and robust platform for a multitude of fluorescence-based biological assays. Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for applications demanding high sensitivity. By understanding its core characteristics and following optimized protocols, researchers can effectively leverage ATTO 590 biotin to achieve high-quality, reproducible results in their scientific investigations.
References
- 1. ATTO 590 biotin, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ulab360.com [ulab360.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

